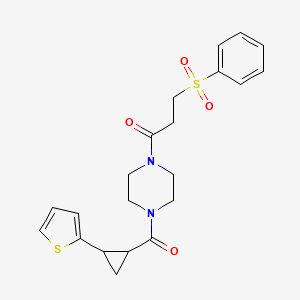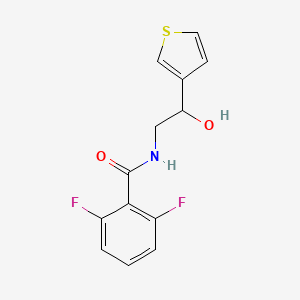
3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one is a compound with notable applications in chemistry and various scientific fields. It exhibits unique chemical properties due to its complex structure, involving a phenylsulfonyl group, a thiophenyl moiety, and a cyclopropane ring. This compound's diverse functional groups make it a valuable subject of research in pharmaceuticals, organic synthesis, and material science.
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps:
Initial Cyclopropane Ring Formation: : The cyclopropane ring can be introduced through a cyclopropanation reaction using appropriate diazo compounds and catalysts like rhodium or copper complexes.
Piperazine N-Alkylation: : This step usually involves the alkylation of piperazine with a suitable electrophile to introduce the 2-(thiophen-2-yl)cyclopropanecarbonyl moiety.
Sulfonylation: : The final step involves sulfonylation with phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial-scale production of this compound would follow optimized synthetic routes, emphasizing high yield and purity. Typical reaction conditions include:
Controlled temperatures: : Ensuring optimal reaction rates and minimizing side products.
Specialized equipment: : Utilizing reactors with precise temperature and pressure control for cyclopropanation and sulfonylation steps.
Purification steps: : Implementing chromatographic techniques and recrystallization to achieve high-purity final products.
Types of Reactions
This compound undergoes various types of reactions:
Oxidation: : The compound can be oxidized at the thiophenyl ring or the phenylsulfonyl moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions targeting the sulfonyl group or cyclopropane ring are possible using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the phenylsulfonyl group or the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Rhodium, copper complexes for cyclopropanation; palladium on carbon for hydrogenation.
Major Products Formed
Oxidation products: : Sulfones, sulfoxides, thiophene oxides.
Reduction products: : Cyclopropane-reduced derivatives, desulfonylated products.
Substitution products: : Varied derivatives depending on the nature of the substituents introduced.
科学的研究の応用
3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one has broad scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for therapeutic applications, particularly in drug design and development due to its diverse functional groups.
Industry: : Utilized in the development of advanced materials and polymers with unique properties.
作用機序
The mechanism by which 3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one exerts its effects depends on its specific application:
Molecular Targets: : In biological systems, it may interact with enzymes, receptors, or DNA, leading to varied pharmacological effects.
Pathways Involved: : Its effects could involve multiple pathways, including inhibition of specific enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Compared to other similar compounds, 3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one stands out due to its unique structure and combination of functional groups:
Unique Properties: : The presence of a cyclopropane ring and a thiophenyl moiety offers unique reactivity and potential biological activity.
Similar Compounds: : Other compounds like 4-Phenylsulfonyl-1-(2-thiophenyl)piperazine and 3-Phenyl-1-(2-thiophenyl)piperazine share some similarities but lack the cyclopropane ring or the specific substituents that confer unique properties to this compound.
Let me know what you think!
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c24-20(8-14-29(26,27)16-5-2-1-3-6-16)22-9-11-23(12-10-22)21(25)18-15-17(18)19-7-4-13-28-19/h1-7,13,17-18H,8-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMHTBUPNMWDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)
![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)


![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2386884.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2386885.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B2386887.png)


![(3,4-Diethoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2386893.png)
![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)
![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2386899.png)

